1-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)ethanone
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Overview
Description
1-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)ethanone is a chemical compound with the molecular formula C13H13F3N2O. This compound is characterized by the presence of a trifluoromethyl group attached to a nicotinoyl moiety, which is further linked to a pyrrolidin-3-yl group and an ethanone group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 1-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)ethanone is the voltage-gated sodium channels NaV1.7 and NaV1.8 . These channels are crucial for the transmission of pain signals in humans .
Mode of Action
The compound interacts with the NaV1.7 and NaV1.8 channels, blocking their function . This blockage inhibits the transmission of pain signals, thereby potentially providing analgesic effects .
Biochemical Pathways
The compound’s action on the NaV1.7 and NaV1.8 channels affects the neuronal signaling pathways involved in pain perception . The downstream effects include the reduction of pain signals reaching the brain, which could lead to a decrease in perceived pain .
Pharmacokinetics
The compound is designed to have good drug-like properties, includingCNS-penetrance and oral activity
Result of Action
The result of the compound’s action is the inhibition of pain signal transmission . This could potentially lead to a reduction in perceived pain in conditions where the NaV1.7 and NaV1.8 channels are involved .
Preparation Methods
The synthesis of 1-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinoyl Intermediate: The synthesis begins with the preparation of 6-(trifluoromethyl)nicotinic acid, which is then converted to its corresponding acid chloride using thionyl chloride.
Coupling with Pyrrolidine: The acid chloride is then reacted with pyrrolidine to form the nicotinoyl-pyrrolidine intermediate.
Introduction of the Ethanone Group: Finally, the ethanone group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the nicotinoyl moiety, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.
Comparison with Similar Compounds
1-(1-(6-(Trifluoromethyl)nicotinoyl)pyrrolidin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: Lacks the pyrrolidin-3-yl group, resulting in different chemical properties and applications.
1-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-3-yl)ethanone: Contains a piperidin-3-yl group instead of a pyrrolidin-3-yl group, which may affect its biological activity and receptor binding affinity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-8(19)10-4-5-18(7-10)12(20)9-2-3-11(17-6-9)13(14,15)16/h2-3,6,10H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGXHNCWZRCPGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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